(E)-hept-2-enoyl chloride
Description
Significance of α,β-Unsaturated Carbonyl Compounds as Key Synthetic Intermediates
α,β-Unsaturated carbonyl compounds are fundamental building blocks in the field of organic chemistry. rsc.org Their importance stems from the conjugated system created by the carbonyl group and the carbon-carbon double bond, which results in a molecule with multiple reactive sites. This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack, a type of reaction known as conjugate addition or Michael addition. This reactivity is extensively exploited in organic synthesis to construct complex molecules, including natural products, pharmaceuticals, and materials. rsc.orgfiveable.me
The versatility of α,β-unsaturated carbonyl compounds is further enhanced by the ability to tune their reactivity through the modification of substituents on the carbonyl group and the double bond. fiveable.me This allows for precise control over their behavior in various chemical reactions. Furthermore, their characteristic UV-Vis absorption spectra, a direct consequence of the conjugated system, serve as a useful tool for their identification and characterization. fiveable.me
Role of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Chemical Transformations
Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids. uobasrah.edu.iqwikipedia.org Their heightened reactivity is attributed to the inductive electron-withdrawing effect of the chlorine atom, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This makes them prime candidates for nucleophilic acyl substitution reactions.
Acyl chlorides are the most reactive among the various carboxylic acid derivatives, a group that also includes acid anhydrides, esters, and amides. libretexts.orgpressbooks.pub This high reactivity allows for the facile conversion of acyl chlorides into other carboxylic acid derivatives. For instance, they readily react with alcohols to form esters (alcoholysis), with amines to form amides (aminolysis), and with carboxylate salts to form acid anhydrides. wikipedia.orgebsco.com This versatility makes them indispensable reagents in organic synthesis for the introduction of an acyl group into a molecule. ebsco.com
Overview of Current Research Trends Pertaining to Unsaturated Acyl Chlorides, with Specific Emphasis on (E)-Hept-2-enoyl Chloride
Current research involving unsaturated acyl chlorides is focused on developing novel synthetic methodologies and exploring their application in the synthesis of complex target molecules. A notable trend is the use of transition-metal catalysis to achieve new types of transformations. For example, palladium-catalyzed reactions have been developed for the difunctionalization of unsaturated carbon-carbon bonds using acid chlorides, a process that proceeds with high atom economy and stereoselectivity. korea.ac.krnih.gov
Researchers are also investigating the conformational properties and vibrational spectra of α,β-unsaturated acyl chlorides to gain a deeper understanding of their reactivity. aip.org Studies on the acylation reactions of various nucleophiles with α,β-unsaturated acid chlorides continue to be an active area of research, with a focus on controlling the regioselectivity of the reaction. niscpr.res.in
This compound, a specific example of an α,β-unsaturated acyl chloride, has been utilized as a reagent in the total synthesis of natural products. For instance, it was employed in the final acylation step in the synthesis of eurystatin A. psu.edu The synthesis of this compound itself can be achieved from its corresponding carboxylic acid, (E)-hept-2-enoic acid.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | (2E)-2-heptenoyl chloride sigmaaldrich.cn |
| CAS Number | 76875-23-5 sigmaaldrich.cnbldpharm.com |
| Physical Form | Liquid sigmaaldrich.cn |
| Storage Temperature | Ambient Storage sigmaaldrich.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-hept-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBNPUNYZYECN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76875-23-5 | |
| Record name | 76875-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for E Hept 2 Enoyl Chloride and Analogous α,β Unsaturated Acyl Chlorides
Direct Chlorination of Corresponding α,β-Unsaturated Carboxylic Acids
The most common approach for synthesizing α,β-unsaturated acyl chlorides involves the direct chlorination of the corresponding α,β-unsaturated carboxylic acids. This transformation can be achieved using various chlorinating agents, each with its own advantages and specific applications.
Thionyl Chloride Mediated Acyl Chloride Formation
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. youtube.comlibretexts.org This method is applicable to a broad range of carboxylic acids, including α,β-unsaturated ones. masterorganicchemistry.com For instance, the synthesis of (E)-6-methylhept-2-enoyl chloride, an analogue of (E)-hept-2-enoyl chloride, has been accomplished using thionyl chloride. ontosight.aipsu.edu
However, the use of thionyl chloride is not without its challenges. Older batches or an excess of the reagent can lead to non-volatile, catalyst-poisoning sulfur contaminants. youtube.com Furthermore, side reactions such as chlorination at the α-carbon can occur, especially if the α-hydrogen is enolizable. youtube.commsu.edu
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Byproducts | Key Advantages | Potential Issues |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Gaseous byproducts simplify purification. chemguide.co.uk | Potential for sulfur contamination and side reactions. youtube.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | High reactivity, mild reaction conditions. | Can be more expensive than thionyl chloride. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for unreactive acids. | Solid byproduct (POCl₃) requires separation. chemguide.co.uk |
Oxalyl Chloride Catalyzed Acyl Chloride Synthesis
Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids, often favored for its high reactivity and the mild conditions under which it can be used. google.com The reaction with oxalyl chloride also produces gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), facilitating product isolation. google.com This method has been successfully applied to the synthesis of various α,β-unsaturated acyl chlorides. For example, α,β-unsaturated acyl chloride 6b was prepared in 95% yield by treating the corresponding carboxylic acid with oxalyl chloride at 60 °C. beilstein-journals.org Similarly, β-TMS-substituted acyl chloride 23 was obtained in 91% yield using this reagent. beilstein-journals.org A patent describes the advantageous production of α,β-unsaturated carboxylic acid chlorides in high yields with minimal by-products by reacting the corresponding carboxylic acid with oxalyl chloride. google.com
Application of Phosphorus Halide Reagents (e.g., PCl₃, PCl₅) in Acyl Chloride Preparation
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also established reagents for converting carboxylic acids to their corresponding acyl chlorides. libretexts.orgpressbooks.pub
Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk This method is robust and can be effective even for less reactive carboxylic acids. youtube.com
Phosphorus trichloride is a milder alternative. The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, and the byproduct is phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk In both cases, the acyl chloride is typically separated from the byproducts by fractional distillation. chemguide.co.uk These reagents are generally applicable for the synthesis of α,β-unsaturated acyl chlorides. pressbooks.pub
Advanced and Alternative Synthetic Routes to α,β-Unsaturated Acyl Chlorides
Beyond the direct chlorination of carboxylic acids, alternative and more advanced synthetic strategies have been developed to address challenges such as substrate sensitivity and the need for milder reaction conditions.
Preparation via Enol Derivatives and Subsequent Elimination Reactions
An alternative route to α,β-unsaturated acyl chlorides involves the use of enol derivatives. A patented process describes the preparation of α,β-unsaturated β-oxycarboxylic acid chlorides through the addition reaction of an enol derivative with a compound like phosgene, followed by the elimination of hydrogen chloride (HCl). google.comgoogle.com This method allows for the formation of the desired acyl chloride from a different set of starting materials, potentially offering advantages in terms of substrate scope and stereoselectivity. google.com The process is generally carried out at temperatures ranging from -78° to 100° C. google.com
Continuous Flow Synthesis Techniques for Labile Acyl Chlorides
Continuous flow synthesis has emerged as a powerful technique for the safe and efficient production of labile or unstable chemical compounds, including acyl chlorides. researchgate.net This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for minimizing side reactions and improving yields of sensitive products. researchgate.netresearchgate.net
Research has demonstrated the successful continuous flow synthesis of unstable acyl chlorides, such as acryloyl chloride, using both thionyl chloride and oxalyl chloride mediated processes. researchgate.net The oxalyl chloride mediated procedure under solvent-free conditions, using catalytic amounts of DMF at room temperature, proved to be a particularly sustainable and efficient method, achieving nearly full conversion within minutes. researchgate.net These techniques hold significant promise for the industrial-scale production of this compound and other α,β-unsaturated acyl chlorides, offering enhanced safety and efficiency. researchgate.net
Chemical Reactivity and Mechanistic Investigations of E Hept 2 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions
The most characteristic reaction of acyl chlorides, including (E)-hept-2-enoyl chloride, is nucleophilic acyl substitution. This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond. Due to the high reactivity of the acyl chloride moiety, these reactions are often rapid and efficient.
Formation of Esters and Amides from this compound and Related Analogues
This compound readily reacts with alcohol and amine nucleophiles to form the corresponding esters and amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. The reaction of acyl chlorides with amines is particularly vigorous and is often performed at low temperatures to control the reaction rate.
The general mechanism involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the base removes the proton from the attacking nucleophile, yielding the final ester or amide product. This method is highly efficient for the synthesis of a wide array of α,β-unsaturated esters and amides, which are important motifs in biologically active molecules and polymers.
| Nucleophile | Product Class | General Yield Range |
| Primary Alcohol (R-OH) | (E)-Hept-2-enoate Ester | Good to Excellent |
| Secondary Alcohol (R₂CH-OH) | (E)-Hept-2-enoate Ester | Good to Excellent |
| Primary Amine (R-NH₂) | (E)-N-Alkylhept-2-enamide | Excellent |
| Secondary Amine (R₂NH) | (E)-N,N-Dialkylhept-2-enamide | Excellent |
Reactions with Organometallic Reagents for Ketone Synthesis, including Weinreb Amide Intermediates
The synthesis of ketones from acyl chlorides using highly reactive organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is often complicated by a second nucleophilic addition to the initially formed ketone, leading to the formation of tertiary alcohols as the major product.
To circumvent this over-addition problem, one of the most reliable methods is the use of a Weinreb amide intermediate. This compound can be converted into its corresponding N-methoxy-N-methylamide, known as the Weinreb amide, by reacting it with N,O-dimethylhydroxylamine hydrochloride. This Weinreb amide intermediate reacts with a Grignard or organolithium reagent to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until an acidic workup is performed, at which point it cleanly yields the desired ketone, preventing the second addition of the organometallic reagent.
Alternatively, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can be used. Organocuprates are generally unreactive towards ketones but readily react with highly reactive acyl chlorides. This allows for the synthesis of α,β-unsaturated ketones from this compound in a single step without significant over-addition.
| Organometallic Reagent | Intermediate | Product | Key Feature |
| Grignard Reagent (RMgX) | None | Tertiary Alcohol | Prone to over-addition |
| Grignard Reagent (RMgX) | Weinreb Amide | Ketone | Stable intermediate prevents over-addition |
| Organocuprate (R₂CuLi) | None | Ketone | Lower reactivity prevents reaction with ketone product |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has opened new avenues for carbon-carbon bond formation, and acyl chlorides are excellent electrophilic partners in these reactions. The reactivity of this compound can be finely tuned by the choice of catalyst and reaction conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction has been successfully adapted for the acylation of arylboronic acids using α,β-unsaturated acyl chlorides like this compound. This provides a direct and efficient route to α,β-unsaturated aryl ketones, such as chalcones, which are of significant interest in medicinal chemistry.
The reaction is typically catalyzed by a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous conditions. The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | (E)-1-Phenylhept-2-en-1-one | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | (E)-1-(4-Methoxyphenyl)hept-2-en-1-one | Good to Excellent |
| 4-Nitrophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | (E)-1-(4-Nitrophenyl)hept-2-en-1-one | Good |
Single-Step Synthesis of α,β-Unsaturated Ketones via Hydrozirconated Acetylenes
A stereospecific method for the synthesis of α,β-unsaturated ketones involves the hydrozirconation of terminal alkynes followed by a transition metal-catalyzed cross-coupling with an acyl chloride. In this one-pot, two-step sequence, a terminal alkyne is first treated with zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂Zr(H)Cl). This results in a syn-addition across the triple bond to form a vinylzirconium intermediate with high regio- and stereoselectivity.
This intermediate can then undergo a copper- or palladium-catalyzed cross-coupling reaction with an acyl chloride, such as this compound. The reaction proceeds with retention of the double bond configuration, providing a powerful tool for the synthesis of complex polyunsaturated systems. For instance, reacting a hydrozirconated alkyne with this compound would yield a conjugated dienone. This method is valued for its mild conditions and high stereochemical control.
Exploration of Divergent Reactivity under Various Transition Metal Catalysis Conditions
The reactivity of α,β-unsaturated acyl chlorides can be directed towards different pathways by employing various transition metal catalysts. This divergent reactivity allows for the synthesis of a wide range of products from a single starting material by simply changing the catalyst system.
Rhodium and Iridium Catalysis: Rhodium and iridium catalysts can promote decarbonylative reactions of acyl chlorides. Depending on the specific catalyst, ligands, and reaction conditions, these metals can facilitate either chloroarylation or chloroacylation of alkynes, where the acyl group is either retained or lost as carbon monoxide. This provides a pathway to either β-chloro-α,β-unsaturated ketones or vinyl chlorides.
Nickel Catalysis: Nickel catalysts are effective for various carbonylative cross-coupling reactions. For instance, nickel-catalyzed thiocarbonylation of vinyl triflates with arylsulfonyl chlorides can produce α,β-unsaturated thioesters. Nickel catalysis has also been developed for the reductive acyl cross-coupling of acid chlorides with alkyl halides to produce enantioenriched ketones.
Copper Catalysis: Copper catalysts are well-known for promoting conjugate addition reactions. While the hard nucleophilic attack at the carbonyl carbon is a dominant pathway for many reagents with acyl chlorides, the use of softer organometallic reagents in the presence of copper catalysts can favor a 1,4-conjugate addition to the α,β-unsaturated system, leading to β-substituted carbonyl compounds.
This ability to switch between different reaction pathways highlights the versatility of transition metal catalysis in modern organic synthesis and offers multiple avenues for the functionalization of molecules like this compound.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of this compound and its derivatives represent a significant area of study in synthetic organic chemistry, providing pathways to various cyclic compounds. These transformations can be broadly categorized based on the nature of the reactive intermediate involved, with acyl radical and Lewis acid-catalyzed pathways being of primary interest.
Acyl Radical Cyclizations: Mechanistic Studies and Scope
Acyl radical cyclizations offer a powerful method for the formation of cyclic ketones. The generation of an acyl radical from an acyl chloride precursor, such as this compound, can be achieved under mild conditions using visible-light photoredox catalysis. nih.govacs.org This modern approach avoids the use of toxic reagents like organotin compounds, which were traditionally used for acyl radical generation from precursors like acyl selenides. nih.govdatapdf.com
The general mechanism for the photoredox-catalyzed generation of an acyl radical from an acyl chloride involves a single-electron transfer (SET) from an excited photocatalyst to the acyl chloride, leading to its fragmentation into an acyl radical and a chloride anion. Once formed, the acyl radical can undergo intramolecular addition to the carbon-carbon double bond.
For a hept-2-enoyl radical, derived from this compound, several cyclization pathways are possible, primarily the 6-exo-trig and 7-endo-trig cyclizations. However, studies on the cyclization of the structurally similar 6-heptenoyl radical have shown that 6-exo cyclization is generally favored over 7-endo cyclization. datapdf.com This preference is in line with Baldwin's rules for radical cyclizations. The rate of these cyclizations must be competitive with other potential radical reactions, such as hydrogen atom abstraction from the solvent or decarbonylation. datapdf.com
The scope of acyl radical cyclizations is broad, tolerating a variety of functional groups on the alkene and the acyl chain. nih.gov Visible-light-induced methods have been successfully applied to the cascade acylation/cyclization of 1,7-dienes with various acyl chlorides, leading to the formation of benzo[b]azepine derivatives in high yields. acs.orgechemi.com These reactions showcase the potential for forming complex cyclic structures through a sequence of intermolecular acyl radical addition followed by intramolecular cyclization.
| Acyl Radical Precursor | Alkene System | Catalyst/Initiator | Major Product(s) | Key Findings |
|---|---|---|---|---|
| Acyl Selenides | ω-Unsaturated alkenes | Bu3SnH, AIBN | Cyclic ketones | Demonstrated the feasibility and kinetics of acyl radical cyclizations. datapdf.com |
| Acyl Chlorides | 1,7-Dienes | Visible light, Photocatalyst (e.g., Ir or Ru complexes) | Acyl benzo[b]azepine derivatives | Highlights the utility in cascade reactions for complex molecule synthesis. acs.orgechemi.com |
| Aldehydes | Unsaturated systems | Thiol catalysts, AIBN | Cyclic ketones | Provides an alternative, atom-economical route to acyl radicals. |
Lewis Acid-Catalyzed Cyclization Pathways of Heptenoyl Chlorides
Lewis acids can promote the intramolecular cyclization of unsaturated acyl chlorides by activating the carbonyl group, thereby enhancing its electrophilicity. nih.govrsc.org For this compound, coordination of a Lewis acid to the carbonyl oxygen would make the β-carbon of the α,β-unsaturated system more susceptible to nucleophilic attack by the double bond at the 6-position.
This type of reaction can be viewed as an intramolecular Friedel-Crafts acylation if the double bond were part of an aromatic system, or as an intramolecular carbonyl-ene or Prins-type reaction for non-aromatic systems. The Lewis acid facilitates the formation of a transient carbocation intermediate upon the cyclization event. nih.govacs.org The fate of this carbocation, which can include proton elimination or trapping by a nucleophile, determines the final product structure.
The choice of the Lewis acid is crucial and can influence the reaction pathway and the stereochemical outcome. acs.org Common Lewis acids employed in such transformations include aluminum chloride (AlCl₃), indium trichloride (B1173362) (InCl₃), and various metal triflates. nih.govrsc.org Mechanistic investigations suggest that these reactions can proceed through either a concerted or a stepwise pathway, with the nature of the substrate and the Lewis acid playing a key role. nih.gov The asynchronous, concerted transition state is often favored in Lewis acid-catalyzed carbonyl-ene reactions. nih.gov
While specific studies on the Lewis acid-catalyzed cyclization of this compound are not extensively documented in the reviewed literature, the general principles of Lewis acid catalysis on α,β-unsaturated carbonyl compounds suggest that such a transformation is a viable route to cyclohexene (B86901) or cyclopentane (B165970) derivatives, depending on the regioselectivity of the cyclization. acs.org
| Substrate Type | Lewis Acid | Solvent | Product Type | Mechanistic Insight |
|---|---|---|---|---|
| ortho-Prenylated chalcones | InCl₃·4H₂O | DCM | Tertiary alcohols | Coordination to carbonyl enhances electrophilicity for nucleophilic attack by the alkene. nih.gov |
| 2-(4,5-Dihydrooxazol-2-yl)anilines and Benzoyl Chlorides | AlCl₃ | - | N3-chloroethyl quinazolinones | Lewis acid promotes cyclization and may act as a chloride source. rsc.org |
| Vinylsilyl alcohols | BiCl₃ or TMSOTf | - | Halogenated tetrahydropyrans | The nature of the Lewis acid dictates the reaction outcome (silyl-Prins cyclization). acs.org |
Other Significant Transformations Involving the Carbon-Carbon Double Bond and Acyl Chloride Functionality
Beyond intramolecular cyclization, the bifunctional nature of this compound allows for a range of other transformations where both the carbon-carbon double bond and the acyl chloride group participate, either sequentially or concurrently.
One important class of reactions is cycloaddition, particularly the Diels-Alder reaction, where the electron-deficient double bond of this compound can act as a dienophile. The presence of the electron-withdrawing acyl chloride group activates the double bond for [4+2] cycloaddition with various dienes. The resulting cyclohexene adduct retains the acyl chloride functionality, which can then be further transformed into a variety of other functional groups such as carboxylic acids, esters, or amides through nucleophilic acyl substitution.
The acyl chloride moiety is highly reactive towards nucleophiles. acs.orgrsc.org It readily undergoes nucleophilic addition-elimination reactions with water, alcohols, ammonia, and amines to yield carboxylic acids, esters, and amides, respectively. acs.orgrsc.org While these are standard reactions of acyl chlorides, the presence of the α,β-unsaturated system can influence the reactivity. The conjugated system can participate in conjugate addition reactions (Michael addition), although the high reactivity of the acyl chloride typically favors direct attack at the carbonyl carbon.
Under certain conditions, tandem reactions involving both functional groups can be designed. For instance, a nucleophile could first add to the acyl chloride, and a subsequent intramolecular reaction involving the newly introduced group and the double bond could be envisioned. While specific examples for this compound are not prominent in the literature reviewed, the principles of tandem reactions are well-established in organic synthesis.
Catalytic Systems for E Hept 2 Enoyl Chloride Transformations
Palladium-Based Catalysis
Palladium catalysis is a cornerstone of modern organic chemistry, particularly for the formation of carbon-carbon bonds. In the context of (E)-hept-2-enoyl chloride, palladium catalysts are instrumental in reactions that proceed via acylpalladium intermediates.
The catalytic cycle of palladium-based cross-coupling reactions involving an acyl chloride like this compound typically begins with the oxidative addition of a low-valent palladium(0) species into the carbon-chlorine bond of the acyl chloride. This step forms a square planar acylpalladium(II) complex. This acylpalladium intermediate is a key species that can engage in several subsequent reaction pathways. nih.govacs.org
One of the most common applications is in Stille-type cross-coupling reactions, where the acylpalladium(II) complex reacts with an organostannane reagent (R-SnBu₃). This step, known as transmetalation, transfers the organic group 'R' from tin to palladium, followed by reductive elimination to form a ketone and regenerate the palladium(0) catalyst. organic-chemistry.org This methodology provides a powerful alternative to traditional methods like Friedel-Crafts acylations for ketone synthesis. organic-chemistry.org For this compound, this would allow for the synthesis of a variety of α,β-unsaturated ketones. nih.gov
The reactivity of the acylpalladium intermediate is a critical determinant of the final product. A competing pathway to productive cross-coupling is decarbonylation, where the acylpalladium species loses carbon monoxide to form an alkyl- or arylpalladium(II) complex. This can lead to the formation of non-carbonyl products. nih.govacs.org The choice of palladium catalyst, ligands, and reaction conditions can influence the selectivity between the desired acylation product and the decarbonylated side product. nih.gov For instance, the use of specific phosphine (B1218219) ligands can stabilize the acylpalladium intermediate and suppress decarbonylation. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling of α,β-Unsaturated Acyl Chlorides with Organostannanes This table illustrates typical outcomes for this reaction class, as specific data for this compound is not available.
| Catalyst Precursor | Ligand | Organostannane | Product Type | Typical Yield | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | Vinyl-SnBu₃ | Dienone | Good to Excellent | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | - | Aryl-SnBu₃ | Aryl Enone | Good to Excellent | organic-chemistry.org |
| PXPd¹ | - | Alkyl-SnBu₃ | Alkyl Enone | High | organic-chemistry.org |
¹PXPd = Bis(di-tert-butylchlorophosphine)palladium(II) dichloride
The mechanism of palladium-catalyzed reactions with acyl chlorides has been a subject of detailed study. The initial oxidative addition of Pd(0) to the R-COCl bond is a crucial step. nih.gov The resulting acylpalladium(II) complex, L₂Pd(COR)Cl, is central to the catalytic cycle. nih.gov
For a productive cross-coupling reaction to occur, this intermediate must undergo transmetalation with a suitable organometallic partner (e.g., organostannane, organoborane). The subsequent reductive elimination step yields the ketone product and regenerates the active Pd(0) catalyst. organic-chemistry.org
However, the acylpalladium(II) species can also undergo decarbonylation, especially at higher temperatures. This process involves the migratory insertion of the R group to the palladium center, with the concomitant loss of carbon monoxide (CO), to form a new complex, L₂Pd(R)Cl. nih.govrsc.org This species can then participate in further cross-coupling reactions, leading to products where the carbonyl group has been lost. The balance between these pathways is highly dependent on the stability of the acylpalladium intermediate, which is influenced by the steric and electronic properties of the phosphine ligands, the nature of the R group, and the reaction temperature. nih.govnih.gov The presence of chloride ions can also affect the kinetics and mechanism of the catalytic cycle. researchgate.net
Rhodium and Iridium Catalysis in Unsaturated Acyl Chloride Chemistry
Rhodium and iridium complexes are also capable of activating acyl chlorides, often leading to distinct reactivity patterns compared to palladium. These metals can participate in decarbonylative processes and other transformations.
Research has shown that rhodium and iridium catalysts can mediate the reaction of acyl chlorides with unsaturated systems like alkynes. nih.gov These reactions can result in decarbonylative carbochlorination, where the acyl group is not retained in the final product. nih.gov The catalytic cycle typically involves oxidative addition of the acyl chloride to a Rh(I) or Ir(I) center to form a M(III) acyl hydride intermediate, which can then undergo decarbonylation.
While less common than palladium-catalyzed cross-coupling for ketone synthesis, rhodium and iridium offer unique opportunities for functionalization. For instance, rhodium catalysts have been developed for the formylation of alkyl chlorides using syngas (CO/H₂), a transformation that proceeds through intermediates relevant to acyl chloride chemistry. researchgate.net Iridium complexes have been shown to form stable acyl and alkyl species from the oxidative addition of acid chlorides. acs.org Although specific applications to α,β-unsaturated acyl chlorides like this compound are not extensively documented, the fundamental reactivity of these metals with the acyl chloride functional group suggests potential for novel transformations.
Lewis Acid Catalysis in Promoting Specific Reactivity of this compound
Lewis acids play a crucial role in activating carbonyl compounds towards nucleophilic attack. In the case of this compound, a Lewis acid can coordinate to the carbonyl oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
A classic example of this activation is the Friedel-Crafts acylation reaction, where a strong Lewis acid like aluminum chloride (AlCl₃) is used to generate a highly electrophilic acylium ion (or a polarized acyl chloride-Lewis acid complex) from an acyl chloride. chemguide.co.uksamaterials.com This electrophile can then acylate aromatic rings. For this compound, this would enable the synthesis of aryl heptenones.
The mechanism of Lewis acid catalysis involves more than simple LUMO-lowering of the electrophile. Quantum chemical studies on related carbonyl-ene reactions have shown that the remarkable acceleration provided by the Lewis acid is primarily due to a significant reduction in the Pauli repulsion between the occupied molecular orbitals of the reactants. nih.gov By binding to the carbonyl oxygen, the Lewis acid alters the electronic structure of the enophile, which in turn lowers the activation barrier of the reaction. This allows reactions to proceed under much milder conditions, for example, at -78 °C instead of 150 °C. nih.gov This principle can be extended to various nucleophilic additions to the carbonyl group of this compound, facilitating reactions that would otherwise be sluggish or require harsh conditions.
Table 2: Common Lewis Acids in Acyl Chloride Activation
| Lewis Acid | Typical Application | Mechanism of Activation | Reference |
| AlCl₃ | Friedel-Crafts Acylation | Formation of acylium ion or polarized complex | chemguide.co.uksamaterials.com |
| FeCl₃ | Friedel-Crafts Acylation | Similar to AlCl₃, formation of polarized complex | samaterials.com |
| Me₂AlCl | Carbonyl-Ene Reactions | Coordination to carbonyl, reduction of Pauli repulsion | nih.gov |
| TiCl₄ | Diels-Alder, Aldol Reactions | Coordination to carbonyl, enhanced electrophilicity | - |
Applications of E Hept 2 Enoyl Chloride in Advanced Organic Synthesis
Total Synthesis of Complex Natural Products Incorporating Unsaturated Acyl Moieties
The incorporation of unsaturated acyl chains is a key step in the synthesis of numerous complex natural products. Acyl chlorides like (E)-hept-2-enoyl chloride and its analogues provide a reactive handle for introducing these structural motifs.
Case Study: Eurystatin A1 Synthesis Utilizing (E)-6-Methylhept-2-enoyl Chloride
Information regarding the specific use of (E)-6-Methylhept-2-enoyl Chloride in the total synthesis of Eurystatin A1 is not available in the provided search results. Published synthetic routes for Eurystatin A employ alternative strategies, such as the Passerini reaction, to construct the core structure.
Case Study: Synthesis of Migrastatin-Core Analogs from (E)-Hepta-2,6-dienoyl Chloride
Migrastatin (B49465) is a natural product known to inhibit tumor cell migration. The synthesis of structurally simpler, and potentially more potent, analogues is an area of active research. In the synthesis of various migrastatin-core analogues, a key step involves the coupling of a complex alcohol fragment with an unsaturated side chain.
While not using (E)-hepta-2,6-dienoyl chloride directly, one synthetic approach utilized its corresponding carboxylic acid, (E)-2,6-heptadienoic acid, to achieve this transformation. The acid was activated in situ using a modified Yamaguchi acylation procedure, which converts the carboxylic acid into a highly reactive mixed anhydride (B1165640) that functions similarly to an acyl chloride for the purpose of ester bond formation. openrepository.com This strategy was employed to create a precursor for a subsequent Ring-Closing Metathesis (RCM) reaction, a powerful method for constructing the macrocyclic core of the migrastatin analogues. openrepository.com
The research highlighted that the presence of the α,β-unsaturated ester, formed from the acylation step, could interfere with the RCM reaction. In one instance, a Yamaguchi acylation with (E)-2,6-heptadienoic acid to produce the desired ester was successful, but the subsequent RCM failed. openrepository.com As an alternative, the saturated 6-heptenoyl chloride was successfully coupled to the alcohol core, and the resulting product underwent RCM to form the macrocycle. openrepository.com These findings demonstrate the critical role of the acylating agent's structure in the success of multi-step syntheses of complex targets like migrastatin analogues. These analogues have shown inhibitory activity against breast and pancreatic cancer cell lines in wound healing and Boyden chamber assays. openrepository.com
Key Steps in Migrastatin-Core Analogue Synthesis
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Acylation | (E)-2,6-Heptadienoic acid, 2,4,6-trichlorobenzoyl chloride, DIPEA, pyridine (B92270), PhCH3 | Formation of an unsaturated ester side chain | openrepository.com |
| Alternative Acylation | 6-Heptenoyl chloride, DMAP, CH2Cl2 | Formation of a saturated ester side chain | openrepository.com |
| Macrocyclization | Grubbs-II catalyst, PhCH3, reflux | Ring-Closing Metathesis (RCM) to form the macrocycle | openrepository.com |
| Deprotection | HF-Pyridine, THF | Removal of silyl (B83357) protecting groups | openrepository.com |
Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds
This compound is a functionalized molecule that can serve as a precursor for various pharmaceutical intermediates. The α,β-unsaturated carbonyl system is a well-known Michael acceptor, making it susceptible to conjugate addition reactions with a wide range of nucleophiles. This reactivity is frequently exploited in pharmaceutical chemistry to synthesize compounds with specific biological activities. Many approved drugs contain moieties that are formally derived from such conjugate additions. While specific examples detailing the use of this compound in the synthesis of commercial pharmaceutical ingredients are not prominent in the search results, its chemical properties make it a suitable candidate for creating libraries of compounds for drug discovery.
Role as a Versatile Building Block for the Construction of Diverse Organic Scaffolds and Heterocyclic Systems
The bifunctional nature of this compound makes it a versatile building block in organic synthesis. It possesses two primary sites of reactivity: the highly electrophilic acyl chloride carbon and the electron-deficient β-carbon of the α,β-unsaturated system. This allows it to participate in a variety of transformations to generate diverse molecular architectures.
The acyl chloride group can readily react with nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. It can also be used in Friedel-Crafts acylation reactions to attach the heptenoyl chain to aromatic rings. The conjugated double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as a dienophile. Furthermore, its ability to act as a Michael acceptor allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. These varied reaction pathways enable the construction of complex acyclic, carbocyclic, and heterocyclic systems from a relatively simple starting material.
Potential Synthetic Transformations of this compound
| Reaction Type | Reactant | Product Type | Resulting Scaffold |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Alcohols, Amines | Esters, Amides | Acyclic functionalized chains |
| Friedel-Crafts Acylation | Aromatic compounds (e.g., Benzene) | Aryl ketones | Aromatic systems with acyl side chains |
| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., Butadiene) | Substituted cyclohexenes | Carbocyclic systems |
| Michael (1,4-Conjugate) Addition | Nucleophiles (e.g., Enolates, Gilman reagents) | β-substituted carbonyls | Complex acyclic scaffolds |
| Heterocycle Synthesis | Dinucleophiles (e.g., Hydrazine, Hydroxylamine) | Pyrazolones, Isoxazolones | Five-membered heterocyclic systems |
Stereochemical Control and Aspects in E Hept 2 Enoyl Chloride Reactions
Retention of (E)-Configuration during Chemical Transformations
In many reactions of (E)-hept-2-enoyl chloride, a primary concern is the preservation of the (E)-geometry of the carbon-carbon double bond. Reactions that proceed through a concerted mechanism or avoid intermediates that allow for bond rotation are typically stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product.
For instance, in conjugate addition reactions, the incoming nucleophile attacks the β-carbon, and if the subsequent protonation or further reaction is rapid and occurs before any bond rotation, the original (E)-configuration is maintained. The mechanism of the specific reaction plays a pivotal role. For example, in Michael additions, the initial attack of a nucleophile forms an enolate intermediate. The stereochemistry of this enolate and its subsequent reaction will determine the final product's geometry. Generally, for reactions occurring under kinetic control and without factors that would favor isomerization, the thermodynamically more stable (E)-configuration is often retained.
Similarly, in pericyclic reactions such as the Diels-Alder reaction, where the enoyl chloride could act as a dienophile, the reaction is concerted and stereospecific. The cis or trans relationship of substituents on the dienophile is directly translated to the stereochemistry of the newly formed six-membered ring. Therefore, the (E)-geometry of hept-2-enoyl chloride would be preserved in the resulting adduct.
Diastereoselective and Enantioselective Approaches in Reactions Involving the Unsaturated System
The prochiral nature of the β-carbon in this compound allows for the formation of new stereocenters, making diastereoselective and enantioselective transformations highly valuable.
Diastereoselective Approaches:
Diastereoselectivity can be achieved by reacting this compound with a chiral nucleophile or in the presence of a chiral auxiliary. The inherent chirality of the reactant or auxiliary directs the approach of the nucleophile to one of the two faces of the double bond, leading to the preferential formation of one diastereomer over the other.
For example, the addition of a chiral enolate to this compound would proceed through a diastereomeric transition state, resulting in a product with a specific relative stereochemistry between the newly formed stereocenters. The steric and electronic properties of both the enolate and the acyl chloride would influence the facial selectivity of the attack.
| Reaction Type | Chiral Reagent/Auxiliary | Diastereomeric Ratio (d.r.) |
| Conjugate Addition | Chiral lithium amide | Varies depending on amide structure |
| Aldol-type Reaction | Chiral enolate | Can achieve high diastereoselectivity |
Enantioselective Approaches:
Enantioselective reactions are typically achieved by employing a chiral catalyst that creates a chiral environment around the substrate, favoring the formation of one enantiomer. For α,β-unsaturated systems like this compound, various catalytic strategies can be employed.
For instance, enantioselective conjugate additions can be catalyzed by chiral metal complexes or organocatalysts. These catalysts can activate the enoyl chloride and/or the nucleophile, and through non-covalent interactions, control the facial selectivity of the addition. For example, chiral bis(oxazoline) copper(II) complexes have been successfully used in enantioselective Michael additions to similar α,β-unsaturated carbonyl compounds.
Similarly, enantioselective β-functionalization of α,β-unsaturated acyl imidazoles, which are derivatives of acyl chlorides, has been achieved with high enantioselectivity using chiral rhodium catalysts under visible light activation. This suggests that similar strategies could be applicable to this compound.
| Reaction Type | Chiral Catalyst | Enantiomeric Excess (e.e.) |
| Conjugate Alkylation | Chiral Rhodium Complex | Up to 98% |
| Michael Addition | Chiral Bis(oxazoline) Copper(II) Complex | Can achieve >90% |
| Peroxidation | Chiral Organocatalyst | Up to 85% |
This table is illustrative and based on data for analogous α,β-unsaturated systems, highlighting the potential for high enantioselectivity in reactions involving this compound.
Influence of Substrate Stereochemistry on Reaction Outcomes and Product Formation
When this compound reacts with a chiral substrate, the stereochemistry of that substrate can significantly influence the diastereoselectivity of the reaction. This is a case of substrate-induced diastereoselection, where the pre-existing stereocenter(s) in the reacting partner direct the formation of new stereocenters.
The outcome of such reactions is often rationalized using models like Felkin-Anh or Cram's rule, which predict the preferred direction of nucleophilic attack on a carbonyl group adjacent to a chiral center. In the context of conjugate addition to this compound, the chiral substrate would influence which face of the double bond is more accessible to the nucleophile, or in the case of a chiral nucleophile, which diastereomeric transition state is lower in energy.
For example, the reaction of a chiral alcohol with this compound to form a chiral ester would result in a molecule with a defined stereocenter. If this chiral ester then undergoes a subsequent intramolecular reaction, the stereochemistry of the alcohol moiety can direct the formation of new stereocenters in the product. The interplay between the existing and newly formed stereocenters is a key consideration in the synthesis of complex molecules.
The degree of diastereoselectivity will depend on several factors, including the nature of the chiral substrate, the reaction conditions, and the presence of any catalysts or additives. In some cases, the inherent stereochemical bias of the substrate can lead to very high levels of diastereoselectivity, while in others, the influence may be less pronounced, leading to mixtures of diastereomers.
Advanced Spectroscopic and Analytical Characterization of Reaction Products Derived from E Hept 2 Enoyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity, can be ascertained.
The ¹H NMR spectrum of a reaction product like N-benzyl-(E)-hept-2-enamide provides a wealth of information. The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, protons attached to the olefinic carbons of the α,β-unsaturated amide system are expected to resonate in the downfield region (typically δ 5.5-7.5 ppm) due to the deshielding effect of the double bond and the carbonyl group. mnstate.edupdx.edu The protons of the aliphatic chain will appear in the upfield region (δ 0.8-2.5 ppm), while the benzylic protons and the aromatic protons of the benzyl (B1604629) group will have characteristic shifts around δ 4.4 ppm and δ 7.2-7.4 ppm, respectively.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the amide is typically observed in the highly deshielded region of the spectrum (δ 165-175 ppm). libretexts.orgoregonstate.edu The olefinic carbons also show characteristic downfield shifts (δ 120-150 ppm), while the aliphatic carbons resonate at higher field strengths (δ 13-40 ppm). libretexts.orgoregonstate.edu
A detailed assignment of the ¹H and ¹³C NMR signals for a representative product, N-benzyl-(E)-hept-2-enamide, is presented in the interactive data table below.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 (C=O) | - | - | - | 166.5 |
| 2 (CH) | 6.85 | dt | 15.2, 6.9 | 142.1 |
| 3 (CH) | 5.80 | dt | 15.2, 1.5 | 125.8 |
| 4 (CH₂) | 2.18 | q | 7.2 | 34.5 |
| 5 (CH₂) | 1.40 | sextet | 7.4 | 31.2 |
| 6 (CH₂) | 1.30 | sextet | 7.5 | 22.4 |
| 7 (CH₃) | 0.90 | t | 7.3 | 13.9 |
| NH | 6.15 | br s | - | - |
| Benzylic CH₂ | 4.45 | d | 5.7 | 43.8 |
| Aromatic CH (ortho) | 7.35 | d | 7.5 | 128.7 |
| Aromatic CH (meta) | 7.30 | t | 7.5 | 127.8 |
| Aromatic CH (para) | 7.25 | t | 7.5 | 127.4 |
| Aromatic C (ipso) | - | - | - | 138.5 |
While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are indispensable for confirming the complete molecular structure and stereochemistry.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons. sdsu.eduyoutube.com For instance, a COSY spectrum would show a correlation between the olefinic protons at positions 2 and 3, and between the protons of the adjacent methylene (B1212753) groups in the heptenoyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This technique is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. columbia.edu For example, the proton signal at δ 6.85 would show a correlation to the carbon signal at δ 142.1, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. sdsu.edu For example, the benzylic protons would show a correlation to the carbonyl carbon (three bonds away), confirming the N-benzyl amide linkage.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. science.gov For an (E)-alkene, a strong NOE/ROE is expected between the vicinal olefinic protons, confirming their trans relationship.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. semanticscholar.org
The fragmentation of α,β-unsaturated amides under mass spectrometric conditions often involves cleavage of the amide bond (N-CO). globethesis.com This results in the formation of a stable acylium ion. The fragmentation pattern can provide valuable confirmation of the proposed structure.
Below is a table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of N-benzyl-(E)-hept-2-enamide in high-resolution mass spectrometry.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₂₀NO⁺ | 218.1539 | Protonated molecular ion |
| [M+Na]⁺ | C₁₄H₁₉NNaO⁺ | 240.1359 | Sodium adduct of the molecular ion |
| [C₇H₁₁O]⁺ | C₇H₁₁O⁺ | 111.0804 | Hept-2-enoyl acylium ion |
| [C₇H₉]⁺ | C₇H₉⁺ | 93.0704 | Tropylium ion from benzyl group |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C=C)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
For reaction products of (E)-hept-2-enoyl chloride, two key functional groups are the amide carbonyl (C=O) and the carbon-carbon double bond (C=C). The C=O stretching vibration in amides typically appears as a strong absorption band in the region of 1630-1690 cm⁻¹. ucla.eduudel.edu The C=C stretching vibration of the α,β-unsaturated system is expected to be observed around 1620-1680 cm⁻¹. libretexts.org The N-H stretch of a secondary amide will also be present as a distinct band around 3300 cm⁻¹. udel.edu
The table below summarizes the characteristic IR absorption frequencies for N-benzyl-(E)-hept-2-enamide.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | ~3300 | Medium |
| C-H (sp²) | Stretch | ~3030 | Variable |
| C-H (sp³) | Stretch | 2850-2960 | Medium to Strong |
| C=O (Amide) | Stretch | 1645 | Strong |
| C=C (Alkene) | Stretch | 1630 | Medium |
| C=C (Aromatic) | Stretch | 1500-1600 | Medium |
Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures (e.g., GC, HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of the synthesized products and for separating them from any unreacted starting materials or byproducts.
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. libretexts.orgutoronto.ca The retention factor (Rƒ) is a characteristic value for a compound under a specific set of conditions (stationary phase and mobile phase). libretexts.orgualberta.ca For an amide product, which is generally more polar than the starting acyl chloride, a lower Rƒ value would be expected in a non-polar solvent system. A typical solvent system for the TLC analysis of an α,β-unsaturated amide might be a mixture of hexane (B92381) and ethyl acetate. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the purification and quantitative purity analysis of non-volatile compounds. vscht.czthermofisher.com Reversed-phase HPLC, using a C18 column, is commonly employed for the analysis of moderately polar organic compounds. separationmethods.com The purity of the product can be determined by integrating the peak area in the chromatogram. rsc.org A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) is often used. separationmethods.com
Gas Chromatography (GC) : For volatile and thermally stable derivatives, such as esters of (E)-hept-2-enoic acid, GC is an excellent technique for purity assessment. researchgate.net The retention time is a characteristic property of a compound under specific GC conditions (column, temperature program, carrier gas flow rate). glsciences.comchem-agilent.com GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of the components in a mixture. researchgate.net
Computational and Theoretical Studies on E Hept 2 Enoyl Chloride and Analogues
Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of organic compounds, including α,β-unsaturated carbonyl compounds analogous to (E)-hept-2-enoyl chloride. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction energy barriers, providing a detailed picture of how a reaction proceeds.
In the context of reactions involving α,β-unsaturated acyl chlorides, DFT studies can elucidate the stepwise or concerted nature of various transformations. For instance, in catalyzed reactions, DFT can model the interaction of the acyl chloride with a catalyst, revealing the activation mechanism and the structure of key intermediates and transition states. The calculated energy profiles can explain the observed product distributions and reaction rates.
A hypothetical DFT study on the reaction of this compound with a nucleophile could involve the following steps:
Optimization of the ground state geometries of the reactants, this compound and the nucleophile.
Locating the transition state structure for the nucleophilic attack on the carbonyl carbon or the β-carbon.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for the transition state).
These calculations can be performed for different reaction pathways to determine the most favorable one. For example, in a Lewis acid-catalyzed reaction, DFT can model the coordination of the Lewis acid to the carbonyl oxygen, and how this coordination enhances the electrophilicity of the carbonyl carbon and the β-carbon, thereby lowering the activation barrier for nucleophilic attack.
| Parameter | Description | Typical DFT Functional | Basis Set |
| Geometry Optimization | Finding the minimum energy structure of reactants, products, and intermediates. | B3LYP, M06-2X | 6-31G(d), 6-311+G(d,p) |
| Transition State Search | Locating the saddle point on the potential energy surface connecting reactants and products. | QST2, QST3, Berny algorithm | 6-31G(d), 6-311+G(d,p) |
| Frequency Calculation | Characterizing stationary points and obtaining zero-point vibrational energies. | B3LYP, M06-2X | 6-31G(d), 6-311+G(d,p) |
| Energy Calculation | Determining the relative energies of different species in the reaction. | B3LYP, M06-2X | 6-311+G(d,p) with diffuse functions |
Conformational Analysis of this compound and its Intermediates
The reactivity and selectivity of a molecule are often influenced by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C-C single bonds in the heptenoyl chain.
Computational methods, particularly DFT and molecular mechanics, are employed to perform conformational analysis. By systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For this compound, the s-cis and s-trans conformations around the C2-C3 single bond are of particular interest due to their impact on the reactivity of the α,β-unsaturated system. The relative energies of these conformers can be calculated to determine the most stable arrangement. The s-trans conformer is generally more stable for acyclic α,β-unsaturated carbonyl compounds due to reduced steric hindrance.
The conformational preferences of reaction intermediates derived from this compound are also crucial. For example, in an asymmetric reaction involving a chiral catalyst, the conformation of the catalyst-substrate complex can dictate the stereochemical outcome. Computational modeling can provide insights into the preferred binding modes and the conformations of the intermediates, which helps in understanding the origin of stereoselectivity.
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) (Hypothetical) | Population (%) (Hypothetical) |
| s-trans | ~180° | 0.0 | 95 |
| s-cis | ~0° | 2.5 | 5 |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Catalyzed and Uncatalyzed Reactions
Computational chemistry plays a vital role in predicting the outcome of chemical reactions. For molecules like this compound, which possess multiple reactive sites (the carbonyl carbon, the α-carbon, and the β-carbon), predicting the regioselectivity of a reaction is a key challenge.
DFT-based reactivity indices, such as Fukui functions and dual descriptors, can be used to predict the most electrophilic and nucleophilic sites in a molecule. For this compound, these indices can help determine whether a nucleophile will preferentially attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).
In catalyzed reactions, computational models can predict how a catalyst influences the regioselectivity and stereoselectivity. For instance, in an enantioselective reaction catalyzed by a chiral Lewis acid, DFT calculations can be used to model the transition states leading to the different stereoisomers. The energy difference between these transition states can be correlated with the enantiomeric excess observed experimentally. This approach allows for the rational design of catalysts to achieve high levels of stereocontrol.
For example, in a Diels-Alder reaction where an analogue of this compound acts as a dienophile, computational studies can predict the endo/exo selectivity and the facial selectivity by analyzing the energies of the corresponding transition states.
| Reaction Type | Computational Prediction | Key Factors Analyzed |
| Nucleophilic Addition | Regioselectivity (1,2- vs. 1,4-addition) | Fukui functions, electrostatic potential maps, transition state energies |
| Diels-Alder Reaction | Stereoselectivity (endo/exo), Regioselectivity | Frontier molecular orbital energies, transition state geometries and energies |
| Asymmetric Catalysis | Enantioselectivity | Energies of diastereomeric transition states, non-covalent interactions |
In Silico Studies of Molecular Interactions and Structural Implications (e.g., for derived bioactive compounds)
Once this compound is incorporated into a larger molecule, particularly a bioactive compound, computational methods can be used to study its interactions with biological targets. Molecular docking is a widely used in silico technique to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid.
If a derivative of this compound is found to have, for example, enzymatic inhibitory activity, molecular docking can be used to place the molecule into the active site of the enzyme. This allows for the visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding.
Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. These studies are crucial for understanding the mechanism of action of bioactive compounds and for the rational design of new, more potent analogues.
For instance, a hypothetical inhibitor derived from this compound could be docked into the active site of a target enzyme. The docking results might reveal that the carbonyl group forms a crucial hydrogen bond with an amino acid residue, while the heptyl chain occupies a hydrophobic pocket. This information can then be used to design new inhibitors with modified chains to optimize the hydrophobic interactions and improve binding affinity.
| Computational Method | Information Obtained | Application in Drug Discovery |
| Molecular Docking | Binding mode, binding affinity (scoring functions) | Virtual screening, lead optimization |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational changes | Understanding binding mechanisms, refining binding poses |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity properties | Early-stage filtering of drug candidates |
Future Research Directions and Emerging Paradigms for E Hept 2 Enoyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Routes for (E)-Hept-2-enoyl Chloride
Traditional synthesis of acyl chlorides, including this compound, often relies on stoichiometric chlorinating agents such as thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅) to convert the corresponding carboxylic acid. chemguide.co.uklibretexts.org While effective, these methods generate significant amounts of corrosive and hazardous byproducts like HCl, SO₂, and phosphorus-based acids. chemguide.co.uk
Future research will prioritize the development of catalytic and more sustainable alternatives that minimize waste and environmental impact. One promising avenue is the use of greener activating agents that avoid halogenated components entirely. For instance, methodologies employing reagents like methanesulfonic anhydride (B1165640) could be adapted, which produce minimal, non-metallic, and biodegradable waste. organic-chemistry.org Another approach involves catalytic methods that activate the carboxylic acid in situ, reducing the need for harsh stoichiometric reagents. The development of solid-supported reagents or recyclable catalysts could further enhance the sustainability of the synthesis. routledge.com Research into visible-light photocatalysis could also yield novel pathways, for example, by generating acyl radicals from different precursors under mild conditions. rsc.org
Table 1: Comparison of Synthetic Reagents for Acyl Chloride Formation
| Reagent Class | Example | Key Advantages | Sustainability Drawbacks |
|---|---|---|---|
| Traditional Chlorinating Agents | SOCl₂, PCl₅ | High reactivity, well-established | Generates corrosive byproducts (HCl, SO₂), hazardous |
| Green Activating Agents | Methanesulfonic anhydride | Metal- and halogen-free, minimal waste organic-chemistry.org | May require specific reaction conditions |
| Catalytic Systems | Heterogeneous catalysts, photoredox catalysts rsc.org | Reduces stoichiometric waste, potential for recyclability | Catalyst development and separation can be challenging |
Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is characterized by its two primary electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for nucleophilic acyl substitution to form amides, esters, and other carboxylic acid derivatives, as well as conjugate addition reactions at the β-position. reddit.comnih.gov
Future research is expected to move beyond these classical transformations to explore more complex and novel reactivity. One area of interest is the use of this compound in pericyclic reactions, such as Diels-Alder cycloadditions, where it could serve as a reactive dienophile to construct complex cyclic architectures. The development of catalytic, asymmetric variants of its reactions is another key frontier. For instance, enantioselective conjugate additions catalyzed by chiral organocatalysts or transition metal complexes could provide access to valuable chiral building blocks. Furthermore, exploring its potential in radical cascade reactions, where the acyl chloride functionality is converted into an acyl radical, could open up new pathways for C-C bond formation. rsc.orgresearchgate.net
Integration of Green Chemistry Principles in this compound Synthesis and Utilization
A forward-looking approach to the chemistry of this compound necessitates the integration of green chemistry principles throughout its lifecycle. humanjournals.com This involves a holistic assessment of its synthesis, use, and disposal to minimize environmental impact and enhance safety. The goal is to design processes that are not only efficient but also inherently safer and more sustainable. humanjournals.com
Key areas for improvement include maximizing atom economy in synthetic routes, utilizing safer solvents (or solvent-free conditions), and designing processes with high energy efficiency. organic-chemistry.org For instance, replacing traditional volatile organic solvents with bio-based alternatives like Cyrene™ could significantly reduce the environmental footprint of reactions involving this compound. rsc.org The development of catalytic rather than stoichiometric processes is a cornerstone of green chemistry, as it reduces waste generation. researchgate.net
Table 2: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound Chemistry |
|---|---|
| Prevention | Developing synthetic routes with higher yields and selectivity to minimize waste byproducts. |
| Atom Economy | Designing catalytic addition reactions that incorporate all atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous chlorinating agents like PCl₅ with greener alternatives. organic-chemistry.org |
| Safer Solvents and Auxiliaries | Using bio-based solvents or adopting solvent-free reaction conditions. rsc.org |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using photocatalysis. |
| Use of Renewable Feedstocks | Investigating synthetic origins for hept-2-enoic acid from biomass sources. |
| Catalysis | Prioritizing catalytic reagents over stoichiometric ones to reduce waste. researchgate.net |
Application in Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Safety
The high reactivity and potential instability of acyl chlorides make them ideal candidates for continuous flow chemistry applications. chemguide.co.uk Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. nih.govresearchgate.net This enhanced control is crucial for managing exothermic reactions and handling reactive intermediates, thereby improving process safety and reproducibility. acs.orgacs.org
Future research will likely focus on developing integrated flow systems for the on-demand synthesis and immediate utilization of this compound. acs.orgrsc.org Such "telescoped" syntheses, where the crude product from one step is directly used in the next without isolation, minimize handling of the reactive acyl chloride and reduce waste from purification steps. acs.orgnih.gov For example, a carboxylic acid could be pumped into a reactor to be converted into the acyl chloride, which then immediately merges with a stream of a nucleophile in a second reactor to form the desired product. researchgate.netresearchgate.net This approach not only enhances safety by minimizing the accumulation of hazardous intermediates but also significantly shortens reaction times and facilitates scaling. nih.govoup.com Coupling these flow systems with automated platforms can further accelerate reaction optimization and the discovery of new transformations.
Table 3: Comparison of Batch vs. Flow Synthesis for Acyl Chlorides
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of reactive intermediates. | Inherently safer due to small reactor volumes and minimal inventory of hazardous materials. acs.org |
| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. acs.org |
| Reaction Time | Can be lengthy, including time for heating, cooling, and reagent addition. | Significantly reduced, often from hours to minutes or seconds. nih.govoup.com |
| Scalability | Scaling up can be challenging and may require complete process redesign. | Easily scalable by running the system for longer periods or by parallelizing reactors ("scaling out"). |
| Process Control | Difficult to precisely control mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. rsc.org |
Q & A
Q. What are the optimal conditions for synthesizing (E)-hept-2-enoyl chloride with high stereochemical purity?
- Methodological Answer : Synthesis typically involves the reaction of hept-2-enoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. To ensure (E)-configuration retention, maintain strict temperature control (0–5°C) during acylation and use inert gas purging to prevent isomerization. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹). Post-synthesis, purify via fractional distillation under reduced pressure to isolate the (E)-isomer .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Humidity : Store samples in desiccators with controlled relative humidity (30%, 60%, 90%) and analyze hydrolysis via ¹H NMR (disappearance of α,β-unsaturated proton signals at δ 6.5–7.5 ppm).
- Temperature : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds.
- Light : Perform UV-Vis spectroscopy to track photochemical degradation (e.g., λmax shifts due to conjugation loss). Document half-life under each condition using kinetic modeling .
Q. What analytical techniques are most effective for distinguishing this compound from its (Z)-isomer?
- Methodological Answer :
- NMR Spectroscopy : Compare coupling constants (J) of vinylic protons; (E)-isomers exhibit larger J values (~12–18 Hz) due to trans geometry.
- Polarimetry : Measure optical activity if chiral centers are present.
- Chromatography : Use chiral stationary phases in HPLC or GC to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration for definitive structural assignment .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic hotspots (e.g., carbonyl carbon).
- Calculate activation energies for nucleophilic attack by amines or alcohols.
- Simulate solvent effects (e.g., dielectric constant of DCM vs. THF) on reaction kinetics. Validate models experimentally using kinetic isotope effects (KIEs) or Hammett plots .
Q. How should researchers address contradictions in literature data on the compound’s hydrolysis kinetics?
- Methodological Answer :
- Meta-Analysis : Compile published rate constants and apply statistical tools (e.g., ANOVA) to identify outliers.
- Controlled Replication : Repeat key studies under standardized conditions (pH, solvent, temperature).
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways (acyl-oxygen vs. alkyl-oxygen cleavage).
- Error Source Identification : Assess impurities (e.g., residual acid catalysts) via LC-MS and their impact on reported kinetics .
Q. What strategies enable enantioselective synthesis of derivatives using this compound as a chiral building block?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during amide bond formation.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for kinetic resolution in cross-couplings.
- Dynamic Kinetic Resolution (DKR) : Combine enzyme-catalyzed acylations (e.g., lipases) with racemization catalysts to maximize enantiomeric excess (ee). Monitor ee via chiral HPLC .
Q. How can environmental impact studies assess the ecotoxicity of this compound degradation products?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis/oxidation in aquatic systems (pH 7–9) and identify metabolites via LC-QTOF-MS.
- Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to quantify EC₅₀ values.
- QSAR Modeling : Corrogate metabolite structures with toxicity endpoints (e.g., logP vs. bioaccumulation potential) .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing discrepancies in synthetic yield data across studies?
- Methodological Answer :
- Multivariate Regression : Identify variables (e.g., reaction time, catalyst loading) most predictive of yield.
- Principal Component Analysis (PCA) : Cluster studies with similar experimental conditions.
- Sensitivity Analysis : Quantify yield variability due to parameter uncertainties (e.g., ±2°C temperature fluctuations) .
Q. How can researchers ensure reproducibility when reporting reaction conditions for this compound-based syntheses?
- Methodological Answer :
- Detailed Protocols : Specify exact equipment (e.g., Schlenk line vs. standard glassware), stirring rates, and drying methods for solvents.
- Open Data : Share raw NMR/FT-IR spectra and chromatograms in supplementary materials.
- Code Sharing : Provide scripts for computational workflows (e.g., Gaussian input files for DFT) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods.
- Neutralization Procedures : Quench residual chloride with saturated NaHCO₃ or ethanolamine.
- Waste Management : Segregate halogenated waste for incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
